2-Acetylthiazole

Catalog No.
S515853
CAS No.
24295-03-2
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylthiazole

CAS Number

24295-03-2

Product Name

2-Acetylthiazole

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2-Acetylthiazole;2 Acetylthiazole; 2Acetylthiazole; 1-(2-Thiazolyl)ethanone; 2-Acetylthiazole; 2-Thiazolyl methyl ketone;

Canonical SMILES

CC(=O)C1=NC=CS1

The exact mass of the compound 2-Acetylthiazole is 127.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fats, oils, most organic solventsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetylthiazole is a highly reactive, dual-heteroatom (nitrogen and sulfur) heterocyclic building block characterized by an acetyl group at the 2-position of the thiazole ring. In industrial procurement, it is primarily valued for two distinct functional roles: as an ultra-high-potency aroma compound with a remarkably low detection threshold [1], and as a versatile synthetic precursor in medicinal chemistry[2]. The compound's acetyl moiety readily undergoes aldol condensations, Schiff base formations, and oxime etherifications, making it a critical starting material for synthesizing complex triazolothiazoles, bioactive ligands, and pharmaceutical active ingredients (APIs) [2]. Unlike generic aliphatic or single-heteroatom aromatic ketones, 2-acetylthiazole offers distinct electronic properties driven by the electron-withdrawing nature of the thiazole core, which critically influences downstream reactivity, coordination behavior, and biological target binding [3].

Substituting 2-acetylthiazole with closely related analogs, such as 2-acetylpyridine, 2-acetylthiophene, or 2-acetylpyrazine, frequently leads to formulation failures or altered synthetic outcomes. In flavor and fragrance applications, generic substitution fails because 2-acetylthiazole possesses an exceptionally low odor threshold (10 ppb) that cannot be matched by pyrazine or pyridine analogs, meaning substitutes require significantly higher dosing that disrupts formulation economics and introduces off-notes[1]. In pharmaceutical and agrochemical synthesis, the specific combination of nitrogen and sulfur in the five-membered thiazole ring dictates the pKa, lipophilicity, and hydrogen-bonding capacity of the final derivative [2]. Replacing it with a thiophene (sulfur only) or pyridine (nitrogen only, six-membered) core fundamentally alters the electronic distribution of downstream oxime ethers or hydrazones, directly impacting target binding affinity and rendering the generic substitutes chemically non-viable for precise structure-activity relationship (SAR) optimization [2].

Sensory Potency and Cost-in-Use Efficiency in Formulation

In comparative sensory threshold evaluations, 2-acetylthiazole demonstrates vastly superior potency compared to closely related N-heterocyclic analogs. Data indicates that 2-acetylthiazole has a detection threshold of 10 ppb, whereas 2-acetylpyrazine requires 62 ppb and 2-acetylpyridine requires 19 ppb to achieve detectability [1]. This quantitative difference means that formulators can achieve the target roasted/nutty profile using significantly less raw material when procuring the thiazole derivative[1].

Evidence DimensionAqueous odor detection threshold
Target Compound Data2-Acetylthiazole: 10 ppb
Comparator Or Baseline2-Acetylpyrazine: 62 ppb; 2-Acetylpyridine: 19 ppb
Quantified Difference6.2x lower threshold than 2-acetylpyrazine; 1.9x lower than 2-acetylpyridine
ConditionsStandardized sensory evaluation in aqueous media

Enables ultra-low dosing in commercial formulations, significantly reducing cost-in-use and preventing solvent or carrier overload in high-concentration concentrates.

Thermodynamic Yield Priority in Methylglyoxal Precursor Systems

During the thermal processing of Amadori compounds, the specific reactivity of L-cysteine with dicarbonyls dictates product formation. Studies show that at a 1:1 molar ratio of Cys to methylglyoxal (MGO), 2-acetylthiazole is generated exclusively and at a high yield, rapidly reaching a stable concentration plateau [1]. In contrast, pyrazine analogs exhibit negligible formation under these exact stoichiometric conditions, requiring elevated Cys percentages or different dicarbonyl precursors (like glyoxal) to form efficiently [1].

Evidence DimensionProduct formation priority and yield
Target Compound Data2-Acetylthiazole: Exclusively dominant high-yield product at 1:1 Cys:MGO
Comparator Or BaselinePyrazines: Low/negligible yield at 1:1 ratio, requiring excess Cys
Quantified DifferenceExclusive preferential formation of the thiazole core over the pyrazine core under stoichiometric MGO conditions
Conditions120 °C thermal reaction of Cys-MGO models at initial pH 7.5

Proves that 2-acetylthiazole is the thermodynamically and kinetically favored product in MGO-driven pathways, ensuring predictable, high-yield synthesis for process chemists.

Core Scaffold Essentiality in Cytotoxic Oxime Ether Synthesis

When synthesizing novel oxime ether derivatives for anti-cancer screening, the choice of the heterocyclic core fundamentally alters biological activity. 2-Acetylthiazole is utilized to synthesize specific oxime ether targets (compounds 24-25) via base-catalyzed reaction with chloroalkylamines, whereas 2-acetylthiophene yields a different class of derivatives (compounds 13-15) [1]. The dual-heteroatom nature of the thiazole ring provides distinct electronic and steric properties compared to the single-heteroatom thiophene ring, directly dictating the EC50 values during HeLa cell cytotoxicity evaluations [1].

Evidence DimensionPrecursor suitability for bioactive oxime ether scaffolds
Target Compound Data2-Acetylthiazole: Yields dual-heteroatom (N,S) oxime ethers
Comparator Or Baseline2-Acetylthiophene: Yields single-heteroatom (S) oxime ethers
Quantified DifferenceFundamental shift in electronic distribution and hydrogen-bonding capacity, directly altering EC50 cytotoxicity profiles
ConditionsKOH-catalyzed etherification in DMSO followed by in vitro HeLa cell assays

Justifies the procurement of 2-acetylthiazole over cheaper thiophene analogs when precise SAR tuning and specific target binding affinities are required in drug discovery.

High-Potency Savory Flavor and E-Liquid Formulation

Driven by its exceptionally low 10 ppb detection threshold [1], 2-acetylthiazole is a highly efficient choice for imparting roasted, nutty, or popcorn-like notes in commercial flavorings and e-liquids. It allows formulators to achieve target sensory profiles at a fraction of the dose required by pyrazine analogs, optimizing cost-in-use.

Synthesis of Bioactive Oxime Ethers and APIs

Due to the unique electronic properties of the dual-heteroatom thiazole ring, 2-acetylthiazole serves as a critical precursor in the synthesis of cytotoxic oxime ethers and complex triazolothiazoles [2]. It is selected over thiophene or pyridine analogs when specific hydrogen-bonding and lipophilicity profiles are required for target receptor binding in medicinal chemistry.

Transition Metal Coordination and Ligand Design

The presence of both the acetyl oxygen and the thiazole nitrogen allows 2-acetylthiazole to function as a highly effective bidentate ligand. It is frequently utilized in coordination chemistry to synthesize stable transition metal complexes (such as zinc iodides), which are used to stabilize volatile compounds or develop novel organometallic catalysts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odou

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

127.00918496 Da

Monoisotopic Mass

127.00918496 Da

Boiling Point

89.00 to 91.00 °C. @ 12.00 mm Hg

Heavy Atom Count

8

Density

1.225-1.229

Appearance

Solid powder

Melting Point

64.5 - 65.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IGS5268I

GHS Hazard Statements

Aggregated GHS information provided by 1568 companies from 14 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 162 of 1568 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1406 of 1568 companies with hazard statement code(s):;
H302 (99.79%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24295-03-2

Wikipedia

2-acetylthiazole

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-thiazolyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Watanabe A, Kamada G, Imanari M, Shiba N, Yonai M, Muramoto T. Effect of aging on volatile compounds in cooked beef. Meat Sci. 2015 Sep;107:12-9. doi: 10.1016/j.meatsci.2015.04.004. Epub 2015 Apr 16. PubMed PMID: 25919931.

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